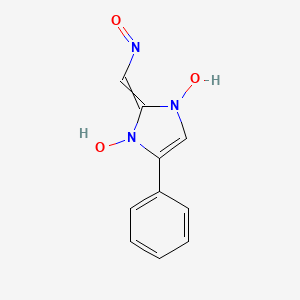

2-(Nitrosomethylidene)-4-phenyl-1H-imidazole-1,3(2H)-diol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

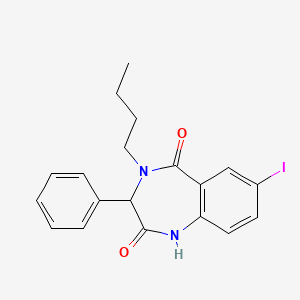

2-(Nitrosomethylidene)-4-phenyl-1H-imidazole-1,3(2H)-diol is a complex organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a nitrosomethylidene group attached to the imidazole ring, along with a phenyl group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry and pharmacology.

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Die Synthese von 2-(Nitrosomethyliden)-4-phenyl-1H-imidazol-1,3(2H)-diol beinhaltet typischerweise die Reaktion geeigneter Vorläufer unter kontrollierten Bedingungen. Eine gängige Methode beinhaltet die Kondensation von 4-Phenyl-1H-imidazol-1,3(2H)-diol mit Nitrosomethylidenchlorid in Gegenwart einer Base wie Natriumhydroxid. Die Reaktion wird üblicherweise in einem organischen Lösungsmittel wie Dichlormethan bei einem Temperaturbereich von 0-5 °C durchgeführt, um die Stabilität der Nitrosogruppe zu gewährleisten.

Industrielle Produktionsverfahren: Die industrielle Produktion dieser Verbindung kann ähnliche synthetische Wege, jedoch in größerem Maßstab, beinhalten. Der Einsatz von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Darüber hinaus werden Reinigungstechniken wie Umkristallisation und Chromatographie eingesetzt, um die Verbindung in ihrer reinen Form zu erhalten.

Analyse Chemischer Reaktionen

Arten von Reaktionen: 2-(Nitrosomethyliden)-4-phenyl-1H-imidazol-1,3(2H)-diol durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Nitrosogruppe kann unter dem Einfluss starker Oxidationsmittel wie Kaliumpermanganat zu einer Nitrogruppe oxidiert werden.

Reduktion: Die Nitrosogruppe kann mit Hilfe von Reduktionsmitteln wie Natriumborhydrid zu einer Aminogruppe reduziert werden.

Substitution: Die Phenylgruppe kann elektrophile Substitutionsreaktionen eingehen, wobei verschiedene Substituenten in den aromatischen Ring eingeführt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat in saurem Medium.

Reduktion: Natriumborhydrid in Methanol.

Substitution: Elektrophile Reagenzien wie Brom in Gegenwart eines Katalysators wie Eisen(III)-chlorid.

Hauptprodukte:

Oxidation: 2-(Nitromethyliden)-4-phenyl-1H-imidazol-1,3(2H)-diol.

Reduktion: 2-(Aminomethyliden)-4-phenyl-1H-imidazol-1,3(2H)-diol.

Substitution: Verschiedene substituierte Phenyl-Derivate, abhängig von dem verwendeten Elektrophil.

4. Wissenschaftliche Forschungsanwendungen

2-(Nitrosomethyliden)-4-phenyl-1H-imidazol-1,3(2H)-diol hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Vorläufer bei der Synthese komplexerer organischer Moleküle verwendet.

Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und Antikrebswirkungen.

Medizin: Wird auf seine potenziellen therapeutischen Wirkungen und als Leitstruktur in der Medikamentenentwicklung untersucht.

Industrie: Wird bei der Entwicklung neuer Materialien und als Katalysator in verschiedenen chemischen Reaktionen eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von 2-(Nitrosomethyliden)-4-phenyl-1H-imidazol-1,3(2H)-diol beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Nitrosogruppe kann kovalente Bindungen mit nukleophilen Stellen an Proteinen und Enzymen bilden, was zur Hemmung ihrer Aktivität führt. Diese Verbindung kann unter bestimmten Bedingungen auch reaktive Sauerstoffspezies (ROS) erzeugen, was zu ihren biologischen Wirkungen beiträgt. Die an seiner Wirkung beteiligten Wege umfassen die Modulation von Signalwegen, die mit Zellproliferation und Apoptose zusammenhängen.

Ähnliche Verbindungen:

- 2-(Nitrosomethyliden)-1H-imidazol-1,3(2H)-diol

- 2-(Nitrosomethyliden)-4-methyl-1H-imidazol-1,3(2H)-diol

- 2-(Nitrosomethyliden)-4-ethyl-1H-imidazol-1,3(2H)-diol

Vergleich: Im Vergleich zu seinen ähnlichen Verbindungen weist 2-(Nitrosomethyliden)-4-phenyl-1H-imidazol-1,3(2H)-diol aufgrund des Vorhandenseins der Phenylgruppe einzigartige Eigenschaften auf. Diese Gruppe erhöht seine Stabilität und beeinflusst seine Reaktivität, was sie für bestimmte Anwendungen besser geeignet macht. Darüber hinaus kann die Phenylgruppe an π-π-Wechselwirkungen teilnehmen, die die Bindungsaffinität der Verbindung zu biologischen Zielstrukturen beeinflussen können.

Wissenschaftliche Forschungsanwendungen

2-(Nitrosomethylidene)-4-phenyl-1H-imidazole-1,3(2H)-diol has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Wirkmechanismus

The mechanism of action of 2-(Nitrosomethylidene)-4-phenyl-1H-imidazole-1,3(2H)-diol involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This compound can also generate reactive oxygen species (ROS) under certain conditions, contributing to its biological effects. The pathways involved in its action include the modulation of signaling pathways related to cell proliferation and apoptosis.

Vergleich Mit ähnlichen Verbindungen

- 2-(Nitrosomethylidene)-1H-imidazole-1,3(2H)-diol

- 2-(Nitrosomethylidene)-4-methyl-1H-imidazole-1,3(2H)-diol

- 2-(Nitrosomethylidene)-4-ethyl-1H-imidazole-1,3(2H)-diol

Comparison: Compared to its similar compounds, 2-(Nitrosomethylidene)-4-phenyl-1H-imidazole-1,3(2H)-diol exhibits unique properties due to the presence of the phenyl group. This group enhances its stability and influences its reactivity, making it more suitable for certain applications. Additionally, the phenyl group can participate in π-π interactions, which can affect the compound’s binding affinity to biological targets.

Eigenschaften

CAS-Nummer |

142088-86-6 |

|---|---|

Molekularformel |

C10H9N3O3 |

Molekulargewicht |

219.20 g/mol |

IUPAC-Name |

1,3-dihydroxy-2-(nitrosomethylidene)-4-phenylimidazole |

InChI |

InChI=1S/C10H9N3O3/c14-11-6-10-12(15)7-9(13(10)16)8-4-2-1-3-5-8/h1-7,15-16H |

InChI-Schlüssel |

VULVUNRCNRXCMH-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C2=CN(C(=CN=O)N2O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[(4-Methoxyphenyl)carbamoyl]amino}benzene-1-sulfonamide](/img/structure/B12553313.png)

![1H-Cyclopropa[b]naphthalene, 3,6-dimethoxy-](/img/structure/B12553360.png)

![4-[(Trichloromethyl)sulfanyl]benzonitrile](/img/structure/B12553364.png)